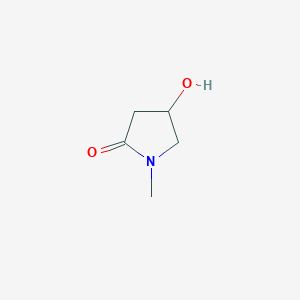

4-Hydroxy-1-methylpyrrolidin-2-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVPVSMWSPGZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222856-39-5 | |

| Record name | 4-hydroxy-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Pyrrolidinone Chemistry and Derivatives

The pyrrolidinone core, a five-membered lactam, is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.netbenthamdirect.comresearchgate.net This structural motif is present in a wide array of natural products and pharmacologically active compounds. frontiersin.org The versatility of the pyrrolidinone ring allows for extensive functionalization, leading to a vast library of derivatives with diverse chemical properties and biological activities. researchgate.netbenthamdirect.com

4-Hydroxy-1-methylpyrrolidin-2-one is a specific derivative that introduces a hydroxyl group at the 4-position and a methyl group on the nitrogen atom of the pyrrolidinone ring. This substitution pattern significantly influences the compound's polarity, reactivity, and potential for further chemical transformations. The presence of the hydroxyl group, in particular, offers a reactive handle for various synthetic manipulations, including oxidation, reduction, and substitution reactions.

The chemistry of pyrrolidinones is rich and varied, encompassing numerous synthetic methodologies for their preparation and a wide range of reactions for their elaboration. researchgate.net These compounds are recognized as valuable intermediates for the synthesis of more complex heterocyclic systems and biologically active molecules. researchgate.netbenthamdirect.com

Structural Significance As a Synthetic Intermediate and Building Block

The structural features of 4-Hydroxy-1-methylpyrrolidin-2-one make it a valuable synthetic intermediate and building block in organic synthesis. The chiral center at the 4-position, when resolved into its respective enantiomers, (4R)- and (4S)-4-hydroxy-1-methylpyrrolidin-2-one, provides a platform for asymmetric synthesis. bldpharm.combldpharm.com This stereochemical control is crucial in the preparation of enantiomerically pure target molecules.

The hydroxyl group can be readily converted into other functional groups, such as ketones or amines, allowing for the construction of diverse molecular frameworks. For instance, oxidation of the hydroxyl group can yield the corresponding ketone, while its conversion to a leaving group can facilitate nucleophilic substitution reactions. These transformations underscore the utility of this compound as a versatile precursor.

Furthermore, the lactam functionality within the pyrrolidinone ring can undergo various reactions, including reduction to the corresponding pyrrolidine (B122466) or hydrolysis to the corresponding amino acid. This reactivity further expands the synthetic potential of this scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| Appearance | Varies (can be a solid or oil) |

| Chirality | Exists as a racemate and as (4R) and (4S) enantiomers |

This table presents general physicochemical properties. Exact values may vary based on the specific isomeric form and purity.

Historical Development and Evolution of Research on the Pyrrolidinone Scaffold

De Novo Synthesis Approaches

De novo synthesis offers the flexibility to introduce various substituents and control stereochemistry from fundamental starting materials. Key strategies involve the construction of pyrrolidine-2,4-dione (B1332186) intermediates or building the ring from lactone derivatives.

Synthesis via Tetramic Acid Intermediates

A significant route to 4-hydroxypyrrolidinones involves the initial synthesis of a pyrrolidine-2,4-dione ring, also known as a tetramic acid scaffold. nih.gov This intermediate is then selectively reduced to yield the desired product. This pathway is a multi-step process involving the formation of the dione (B5365651) followed by a regioselective reduction. uitm.edu.my

The synthesis of the pyrrolidine-2,4-dione intermediate can be efficiently achieved using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). wikipedia.org This approach typically starts with an N-protected amino acid, such as an N-Boc-amino acid. uitm.edu.my The purpose of using Meldrum's acid is to react with the protected amino acid to form an intermediate that is primed for cyclization into the five-membered Boc-pyrrolidine-2,4-dione ring. uitm.edu.my

The reaction involves coupling the N-Boc-amino acid with Meldrum's acid. orgsyn.org This is often facilitated by a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). uitm.edu.my The resulting acyl Meldrum's acid derivative is an unstable intermediate that, upon heating, undergoes cyclization. orgsyn.org

Table 1: Synthesis of 5-Substituted Pyrrolidine-2,4-diones using Meldrum's Acid

| Starting Amino Acid | Product | Yield | Reference |

|---|---|---|---|

| N-Boc-alanine | tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | 22% | uitm.edu.my |

The formation of the pyrrolidine-2,4-dione ring from the activated amino acid derivative is a critical cyclization step. researchgate.net This transformation is widely recognized as a Dieckmann cyclization or a Lacey-Dieckmann cyclization. nih.govresearchgate.netthieme-connect.com This intramolecular condensation reaction forms the heterocyclic core of tetramic acid. researchgate.net

In the context of the Meldrum's acid route, the activated N-acyl Meldrum's acid intermediate undergoes thermal decomposition, losing acetone (B3395972) and carbon dioxide to form a reactive ketene (B1206846). This ketene is then proposed to cyclize to form the tetramic acid ring. Alternatively, the activated acid can be converted to an ester, which then undergoes base-mediated cyclization. For instance, solid-phase synthesis approaches have utilized cyclative cleavage of a resin-bound precursor with a base like potassium hydroxide (B78521) in methanol (B129727) to yield 3-acyl-2,4-pyrrolidinediones. thieme-connect.com These cyclization reactions provide the crucial dione scaffold necessary for the subsequent reduction step. rsc.org

With the pyrrolidine-2,4-dione intermediate in hand, the final step is a regioselective reduction of one of the two carbonyl groups. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity. uitm.edu.my The reduction of the dione with NaBH₄ in a solvent like methanol preferentially reduces the C-4 ketone to a hydroxyl group, yielding the desired 4-hydroxypyrrolidin-2-one derivative. uitm.edu.myacs.org

The regioselectivity of this reduction is crucial. It is believed that factors such as intramolecular hydrogen bonding and the electronic effects of adjacent groups can influence the hydride to attack the C-4 carbonyl preferentially over the C-2 amide carbonyl. tandfonline.comtandfonline.com For example, the reduction of 1-aryl-3-arylaminopyrrolidine-2,5-diones with NaBH₄ shows high regioselectivity, which is attributed to the influence of the adjacent amino group. tandfonline.com This method provides a convenient and inexpensive route to 3-arylamino-4-hydroxybutanamides, highlighting the utility of selective reductions in this class of compounds. tandfonline.comtandfonline.com

Table 2: Regioselective Reduction of Pyrrolidine-2,4-diones

| Starting Pyrrolidine-2,4-dione | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | NaBH₄ | tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | 9% | uitm.edu.my |

Routes from γ-Butyrolactone Derivatives

An alternative synthetic strategy begins with γ-butyrolactone, a readily available five-membered lactone. researchgate.neticm.edu.pl This approach involves a series of transformations including halogenation and ring-closure with an appropriate amine.

This synthetic route involves several distinct steps to convert γ-butyrolactone into the target N-methylated hydroxypyrrolidinone. uky.edu

Bromination: The first step is the bromination of γ-butyrolactone. This is often achieved by reacting the lactone with bromine in the presence of a catalyst like red phosphorus at elevated temperatures. uky.edudoi.orgsci-hub.se This reaction opens the lactone ring and introduces bromine atoms, leading to intermediates such as methyl 2,4-dibromobutyrate. uky.edu A newer, two-phase system using bromine and a substoichiometric amount of phosphorus tribromide (PBr₃) has also been developed for the α-bromination of lactones. beilstein-journals.orgnih.gov

Amination: The resulting dibrominated ester is then reacted with methylamine. uky.edugoogle.com This reaction typically occurs in an aqueous medium and substitutes one or more bromine atoms, forming an N-methyl-dibromo-butyramide intermediate. uky.edu

Ring Closure: The crucial step is the intramolecular cyclization of the N-methyl-bromo-butyramide. This ring closure is effected by a base, such as an alkali metal alkoxide, under an inert atmosphere. uky.edu This forms a 3-bromo-N-methyl-2-pyrrolidone intermediate.

Hydrolysis: Finally, the bromo-substituent is converted to a hydroxyl group. This is accomplished by reacting the 3-bromo-N-methyl-2-pyrrolidone with an alkali or alkaline earth metal carbonate in an aqueous medium at elevated temperatures to yield the final 3-hydroxy-N-methyl-2-pyrrolidone product, an isomer of the target compound. uky.edu A similar pathway can be envisioned to access the 4-hydroxy isomer by controlling the initial bromination pattern.

Table 3: Summary of Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₅H₉NO₂ |

| Pyrrolidine-2,4-dione | Tetramic acid | C₄H₅NO₂ |

| Meldrum's acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione | C₆H₈O₄ |

| Sodium borohydride | - | NaBH₄ |

| γ-Butyrolactone | GBL, Dihydro-2(3H)-furanone | C₄H₆O₂ |

| N-Boc-alanine | - | C₈H₁₅NO₄ |

| N-Boc-valine | - | C₁₀H₁₉NO₄ |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | EDC.HCl | C₈H₁₈ClN₃ |

| 4-Dimethylaminopyridine | DMAP | C₇H₁₀N₂ |

| tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | - | C₁₀H₁₅NO₄ |

| tert-Butyl 2-isopropyl-3,5-dioxopyrrolidine-1-carboxylate | - | C₁₂H₁₉NO₄ |

| tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | - | C₁₀H₁₇NO₄ |

| tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate | - | C₁₂H₂₁NO₄ |

| Bromine | - | Br₂ |

| Red phosphorus | - | P |

| Methyl 2,4-dibromobutyrate | - | C₅H₈Br₂O₂ |

| Methylamine | - | CH₅N |

| N-methyl-2,4-dibromobutyramide | - | C₅H₉Br₂NO |

| 3-Bromo-N-methyl-2-pyrrolidone | - | C₅H₈BrNO |

Hydroxylation of Halogenated Pyrrolidinone Precursors (e.g., 3-bromo-N-methyl-2-pyrrolidone)

A common strategy for the synthesis of this compound involves the hydroxylation of a halogenated pyrrolidinone precursor. This method typically proceeds via a nucleophilic substitution reaction where a halogen atom on the pyrrolidinone ring is displaced by a hydroxyl group.

One example is the reaction of 3-bromo-N-methyl-2-pyrrolidone with an alkaline metal carbonate, such as potassium carbonate, in an aqueous medium. uky.edu This reaction is generally carried out at elevated temperatures, for instance at 100°C, to facilitate the substitution. The mechanism is often an SN2 type, resulting in the formation of 3-hydroxy-N-methyl-2-pyrrolidone. The product can then be isolated and purified, often through recrystallization, to yield a white crystalline solid.

| Precursor | Reagents | Product | Key Metrics |

| 3-bromo-N-methyl-2-pyrrolidone | Potassium carbonate, water | 3-Hydroxy-1-methylpyrrolidin-2-one | Reaction time: 8–12 hours; Purification: Recrystallization from ethanol-water mixtures. |

Cyclization Reactions Involving Hydroxylamine (B1172632) or Carbonyl Intermediates

The construction of the pyrrolidinone ring through cyclization reactions is a versatile approach. These methods often involve the intramolecular reaction of a linear precursor containing a hydroxylamine and a carbonyl group, or their synthetic equivalents. csic.es

For instance, the reduction of γ-nitro esters can lead to the formation of a hydroxylamine intermediate, which then undergoes spontaneous cyclization to form a 1-hydroxypyrrolidin-2-one. csic.es Similarly, the reduction of γ-nitroketones can yield hydroxyaminoketone intermediates that cyclize to form cyclic nitrones. csic.es The choice of reducing agent and reaction conditions can influence the final product, leading to either the pyrrolidinone or the corresponding pyrrolidine (B122466). csic.es

Another approach involves the palladium-catalyzed carbonylative cyclization of aryl alkynes with hydroxylamine derivatives. chinesechemsoc.org This method generates an isocyanate intermediate which then undergoes cyclization to form isoquinolones. While not directly producing this compound, this strategy highlights the use of hydroxylamine and carbonyl intermediates in the synthesis of N-heterocycles. chinesechemsoc.org

Synthesis from Amino Acids (e.g., N-Boc-amino acids)

Amino acids serve as valuable and often chiral starting materials for the synthesis of pyrrolidinones. The inherent stereochemistry of natural amino acids can be transferred to the final product, providing an efficient route to enantiomerically pure compounds.

For example, glutamic acid can be converted to 2-pyrrolidone through a series of reactions including dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. researchgate.net While this example leads to the parent pyrrolidone, modifications of this approach could be envisioned to introduce a hydroxyl group at the 4-position. The formation of pyroglutamic acid from glutamine can also occur as a side reaction during peptide synthesis, catalyzed by weak acids. nih.gov

The use of N-protected amino acids, such as N-Boc-amino acids, is common in these synthetic routes. For instance, the cyclization of an alcohol with a Boc-protected amine can be used to form the pyrrolidine ring, leading to the synthesis of compounds like Anisomycin. mdpi.com

Chiral Synthesis and Stereoselective Approaches

The stereoselective synthesis of this compound and its analogs is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed to control the stereochemical outcome of the synthesis.

Asymmetric Synthesis from Chiral Precursors (e.g., 4-hydroxy-L-proline)

A widely employed strategy for the asymmetric synthesis of chiral pyrrolidinones is the use of readily available chiral starting materials from the "chiral pool." trans-4-Hydroxy-L-proline is a particularly useful and versatile chiral building block for the synthesis of a variety of pyrrolidine derivatives. caymanchem.comresearchgate.netsigmaaldrich.com

This amino acid can be elaborated through various synthetic transformations to introduce the desired substituents while retaining the stereochemical integrity of the starting material. For example, it has been used in the synthesis of polyhydroxylated pyrrolidines and indolizidines, which are known glycosidase inhibitors. acs.org The key steps in these syntheses often involve the regio- and stereoselective introduction of functional groups onto the pyrrolidine ring. acs.org It has also served as a starting material for the synthesis of (2S,4R)-2-azidomethyl-4-hydroxypyrrolidine, a versatile intermediate for creating diverse compound libraries. ub.edu

| Chiral Precursor | Target Molecule/Intermediate | Key Synthetic Strategy |

| trans-4-Hydroxy-L-proline | Polyhydroxylated pyrrolidines and indolizidines | Regio- and stereoselective hydroxylation and reduction. acs.org |

| trans-4-Hydroxy-L-proline | (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine | Tethered aminohydroxylation of an alkene intermediate. sci-hub.box |

| trans-4-Hydroxy-L-proline | Conformationally constrained 4-hydroxyprolines | Ring-opening of an iodo-1,3-oxazine derived from a Diels-Alder reaction. unirioja.es |

Enantioselective Catalytic Transformations

The development of enantioselective catalytic methods provides a powerful alternative to the use of chiral precursors. These methods utilize a small amount of a chiral catalyst to induce asymmetry in the product, often with high enantioselectivity.

One such approach is the catalytic asymmetric C–H insertion of carbenes into a pyrrolidine ring. nih.gov This strategy allows for the direct functionalization of the pyrrolidine scaffold with high enantio- and diastereocontrol. Another important method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can be used to construct the pyrrolidine ring with controlled stereochemistry. rsc.org This has been applied to the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. rsc.org

Furthermore, chiral Lewis base organocatalysts, often derived from pyrrolidine itself, have been shown to be effective in promoting enantioselective reactions, such as the Michael addition of aldehydes to nitroalkenes. rsc.orgmdpi.com

Biocatalytic Pathways for Chiral Pyrrolidinone Derivatives

Biocatalysis has emerged as a sustainable and highly selective method for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions. core.ac.uk

An enzymatic platform has been developed for the construction of chiral pyrrolidines and indolines via the intramolecular C(sp3)–H amination of organic azides. nih.govcaltech.edu This was achieved through the directed evolution of a cytochrome P411 enzyme. nih.govcaltech.edu This biocatalytic system provides a general route for preparing chiral N-heterocycles. nih.gov

Another biocatalytic approach is the use of carbonyl reductases for the enantioselective reduction of ketone precursors to chiral hydroxypiperidines, a strategy that could be adapted for the synthesis of chiral hydroxypyrrolidinones. rsc.org Furthermore, chemoenzymatic methods, which combine chemical and enzymatic steps, have been successfully employed. For example, the enzymatic transesterification of a racemic azido-hydroxypyrrolidine using a lipase (B570770) has been used to achieve a kinetic resolution, affording the desired enantiomer with high enantiomeric excess. lookchem.com

| Biocatalytic Approach | Enzyme/System | Transformation | Product Class |

| Intramolecular C-H Amination | Evolved Cytochrome P411 | Intramolecular C(sp3)–H amination of organic azides | Chiral Pyrrolidines and Indolines nih.govcaltech.edu |

| Kinetic Resolution | Lipase PS-C | Transesterification of racemic 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine | Enantiopure (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine lookchem.com |

| Reductive Amination | Leucine Dehydrogenase | Reductive amination of a keto acid | Chiral amino acids core.ac.uk |

| Ketone Reduction | Carbonyl Reductase | Reduction of a substituted 4-oxopiperidine | Chiral 4-hydroxypiperidines rsc.org |

Diastereomeric Separation and Resolution Techniques

The separation of enantiomers from a racemic mixture is a critical step in the synthesis of chiral compounds like this compound. Classical resolution via the formation of diastereomeric salts is a widely practiced method. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility. For instance, the resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid has been successfully achieved using enantiopure (S)-phenylalanine N-benzylamide, demonstrating the applicability of this method to the pyrrolidinone scaffold. acs.org Similarly, tartaric acid has been employed for the kinetic resolution of related compounds like 3-amino-4-methylpyrrolidin-2-one, where it forms diastereomeric salts that can be separated.

Chromatographic techniques offer a powerful alternative for the separation of chiral compounds. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a particularly effective method. For 4-substituted pyrrolidin-2-ones, cellulose (B213188) and amylose-based CSPs have been shown to be effective for chiral resolution. acs.org These polysaccharide-based columns can discriminate between enantiomers based on the formation of transient diastereomeric complexes with different stabilities. The choice of mobile phase and temperature can be optimized to achieve baseline separation of the enantiomers.

Table 1: Comparison of Diastereomeric Separation and Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. | Scalable, cost-effective for large quantities. | Requires a suitable resolving agent, may involve multiple steps for recovery of the desired enantiomer and resolving agent. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds, analytical and preparative scale. | Higher cost of chiral columns and solvents, may not be as cost-effective for very large-scale production compared to crystallization. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidinone derivatives to minimize environmental impact and enhance sustainability.

Utilization of Biomass-Derived Feedstocks (e.g., Levulinic Acid)

Levulinic acid, a platform chemical readily derived from the acid-catalyzed hydrolysis of lignocellulosic biomass, is an attractive and sustainable starting material for the synthesis of various chemicals, including pyrrolidinones. mdpi.comscispace.com The synthesis of 5-methylpyrrolidin-2-one (B85660) (5-MP) and its N-substituted derivatives from levulinic acid is well-documented and typically proceeds via reductive amination. mdpi.comresearchgate.netresearchgate.net

This transformation generally involves two main pathways:

Path A (Reductive Amination): Levulinic acid reacts with an amine to form an enamine or imine intermediate, which is then hydrogenated and undergoes intramolecular cyclization to yield the pyrrolidinone.

Path B (Amidation): The carboxylic acid group of levulinic acid is first amidated, followed by reductive cyclization.

Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for this process, often utilizing hydrogen gas or other hydrogen sources like formic acid. mdpi.comresearchgate.net The use of biomass-derived levulinic acid as a feedstock aligns with the green chemistry principle of using renewable resources. While the direct synthesis of this compound from levulinic acid is not extensively detailed, the established routes to the core pyrrolidinone structure from this bio-based platform molecule suggest a promising avenue for developing greener synthetic pathways. mdpi.comresearchgate.net

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, reduced solvent usage, and waste generation. rsc.orgrsc.org The synthesis of substituted pyrrolidinones and related heterocyclic systems has benefited from the development of one-pot multicomponent reactions (MCRs).

For example, a one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones has been reported using an aldehyde, an amine, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation with citric acid as a green catalyst. rsc.orgrsc.org This method avoids the use of hazardous reagents and simplifies the work-up procedure. rsc.orgrsc.org Another green approach involves the use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol solvent system for the one-pot synthesis of substituted pyrrolidin-2-ones. bohrium.com These strategies exemplify how one-pot reactions can lead to the efficient and environmentally benign synthesis of the pyrrolidinone scaffold.

Table 2: Examples of One-Pot Strategies for Pyrrolidinone Synthesis

| Reaction Components | Catalyst/Conditions | Key Features |

|---|---|---|

| Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric acid, Ethanol, Ultrasound | Green catalyst and solvent, short reaction times, high yields. rsc.orgrsc.org |

| Aldehyde, Amine, Dimethylacetylenedicarboxylate | β-Cyclodextrin, Water-Ethanol | Supramolecular catalysis, environmentally friendly solvent system, room temperature reaction. bohrium.com |

| 1,4-butanediol, Methylamine | Cu- and Ni-modified ZSM-5 | Efficient, low-cost, reusable catalyst. |

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a powerful tool for the stereoselective production of chiral compounds like this compound under mild and environmentally friendly conditions. Biocatalysis can be employed for both kinetic resolution of racemates and for the direct asymmetric synthesis of chiral molecules.

Lipases are a class of enzymes that have been successfully used for the kinetic resolution of pyrrolidinone precursors. For instance, Candida antarctica lipase B (CALB) has been shown to catalyze the enantioselective hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net The resulting enantiomerically enriched keto-ester can then be stereoselectively reduced to introduce the hydroxyl group, leading to the synthesis of cis-4-hydroxy-D-proline. researchgate.net This chemoenzymatic approach demonstrates the potential of combining enzymatic resolution with chemical transformations to access specific diastereomers of 4-hydroxypyrrolidine derivatives. researchgate.net

Carbonyl reductases are another class of enzymes that can be used for the stereoselective reduction of a ketone to a hydroxyl group, establishing a chiral center. The enzymatic synthesis of chiral 3-substituted-4-hydroxypiperidines, a related heterocyclic system, has been achieved with high enantioselectivity using carbonyl reductases. nih.gov This highlights the potential for using such enzymes to asymmetrically reduce a suitable keto-pyrrolidinone precursor to afford enantiomerically pure 4-hydroxypyrrolidinones.

Furthermore, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp³)-H amination of azides to construct chiral pyrrolidines. escholarship.org This cutting-edge biocatalytic method offers a direct route to the chiral pyrrolidine ring system from linear precursors. escholarship.org

Table 3: Enzymatic Approaches for Chiral Pyrrolidinone Synthesis

| Enzyme Class | Application | Example |

|---|---|---|

| Lipases | Kinetic resolution of racemic precursors. | Candida antarctica lipase B (CALB) for the hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net |

| Carbonyl Reductases | Asymmetric reduction of a keto group to a hydroxyl group. | Synthesis of chiral 3-substituted-4-hydroxypiperidines from the corresponding ketones. nih.gov |

| Engineered Cytochrome P450s | Intramolecular C-H amination for direct chiral ring formation. | Synthesis of chiral pyrrolidines from azido-alkane precursors. escholarship.org |

General Reaction Pathways

This compound primarily serves as a versatile intermediate in multi-step synthetic sequences. Its formation can be achieved through several routes, including the regioselective reduction of precursor compounds. For instance, 5-substituted pyrrolidine-2,4-diones can be regioselectively reduced using agents like sodium borohydride (NaBH₄) in methanol to yield the corresponding 4-hydroxypyrrolidin-2-one derivatives. uitm.edu.my

Another significant pathway involves the oxidation of N-methylpyrrolidinone. This reaction can produce 5-hydroperoxy-1-methylpyrrolidin-2-one, which subsequently transforms into the amido alcohol intermediate, 5-hydroxy-1-methylpyrrolidin-2-one (B29154). rsc.org Furthermore, the reaction of 1-methylpyrrolidin-2-one with sulfuric acid (H₂SO₄) leads to the formation of 5-Hydroxy-1-methyl-3,4-dihydro-2H-pyrrolium hydrogensulfate, highlighting the reactivity of the amide group under strong acidic conditions. nih.gov The stability of the lactam ring is a key feature, with base-catalyzed cyclization reactions of suitable precursors strongly favoring the formation of the pyrrolidinone ring structure. uzh.ch

Functional Group Transformations and Selectivity

The reactivity of this compound is characterized by the interplay between its hydroxyl and amide functionalities, as well as the stereochemistry of the pyrrolidinone ring.

Hydroxyl Group Reactivity (e.g., protection, oxidation, nucleophilic substitution)

The secondary hydroxyl group is a primary site for transformations. Its reactivity is pivotal for building molecular complexity.

Protection: To prevent undesired side reactions during transformations at other parts of the molecule, the hydroxyl group is often protected. This is particularly crucial during N-derivatization reactions, where the unprotected hydroxyl group could compete with the nitrogen atom in nucleophilic attacks. google.com

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, yielding 1-methylpyrrolidine-2,4-dione. This transformation is a key step in the conversion of N-alkylamide hydroperoxides into N-methylsuccinimide, where the intermediate 5-hydroxy-1-methylpyrrolidin-2-one is readily oxidized. rsc.org

Nucleophilic Substitution and Esterification: The hydroxyl group can undergo nucleophilic substitution or be converted into esters and urethanes through reactions with acid chlorides and isocyanates, respectively, under standard conditions. uzh.ch

| Reaction Type | Reagent/Condition | Product | Reference |

| Oxidation | - | 1-Methylpyrrolidine-2,4-dione | rsc.org |

| Esterification | Acid Chlorides | 4-Ester-1-methylpyrrolidin-2-one | uzh.ch |

| Urethane Formation | Isocyanates | 4-Urethane-1-methylpyrrolidin-2-one | uzh.ch |

| Protection | - | Hydroxy-protected pyrrolidine | google.com |

Amide Linkage Reactivity

The amide linkage within the pyrrolidinone ring is generally stable but can participate in specific reactions. It can be activated under strongly acidic conditions, as seen in the reaction with H₂SO₄. nih.gov The amide group can also direct C(sp³)–H functionalization at the adjacent methylene (B1212753) group, as demonstrated in oxidative coupling reactions with alkenes using peroxides. rsc.org

Stereoselective Transformations of the Pyrrolidinone Ring

The chiral centers of this compound allow for stereoselective transformations, which are critical for the synthesis of enantiomerically pure compounds. Syntheses of derivatives often proceed with high diastereoselectivity, influenced by the steric effects of existing substituents. researchgate.net For example, the synthesis of chiral N-substituted 4-hydroxypyrrolidin-2-ones can be readily achieved from chiral 3,4-epoxybutanoic acid esters, demonstrating the transfer of stereochemistry to the pyrrolidinone product. koreascience.kr Similarly, stereospecific routes involving the hydrogenation of enamines have been developed to produce specific stereoisomers of substituted pyrrolidinones. researchgate.net

Derivatization for Synthetic Applications

The derivatization of this compound is a key strategy for creating novel molecules with specific biological or chemical properties.

Preparation of N-Substituted and Ring-Substituted Derivatives

A wide range of derivatives can be synthesized by modifying the N-substituent or by introducing substituents onto the pyrrolidinone ring.

N-Substituted Derivatives: The nitrogen atom of the pyrrolidinone ring can be selectively derivatized, often after protecting the hydroxyl group to prevent competitive reactions. google.com This allows for the introduction of various alkyl or aryl groups. Chiral N-substituted derivatives, such as those used as intermediates for nootropic and antibiotic drugs, can be prepared from chiral epoxides and amines. koreascience.kr

Ring-Substituted Derivatives: Substituents can be introduced at various positions on the pyrrolidinone ring. For instance, (4S,5S)-5-benzyl-4-hydroxy-1-methylpyrrolidin-2-one has been synthesized, demonstrating substitution at the C5 position. researchgate.netnih.gov Furthermore, new heterocyclic derivatives have been created by linking a benzoxazole (B165842) moiety to the C4 position of the pyrrolidinone ring. arabjchem.org Oxidative coupling reactions also allow for C-H functionalization, providing another route to ring-substituted products. rsc.org

| Derivative Class | Synthetic Approach | Example Compound | Reference |

| N-Substituted | Reaction with chiral epoxide and amines | (R)-N-substituted 4-hydroxypyrrolidin-2-ones | koreascience.kr |

| Ring-Substituted (C5) | Multi-step synthesis | (4S,5S)-5-benzyl-4-hydroxy-1-methylpyrrolidin-2-one | researchgate.netnih.gov |

| Ring-Substituted (C4) | Condensation with 2-aminophenol | 4-(Benzo[d]oxazol-2-yl)-1-methylpyrrolidin-2-one | arabjchem.org |

| Ring-Substituted (C-H Functionalization) | Oxidative coupling with alkenes | C-H functionalized 1-methylpyrrolidin-2-one | rsc.org |

Strategies for Further Functionalization

The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold in medicinal chemistry, allowing for extensive exploration of pharmacophore space due to its sp3-hybridization and non-planar structure. nih.gov The functionalization of pre-existing pyrrolidine rings, such as in this compound, is a key strategy for developing novel, biologically active compounds. nih.gov

One common approach to derivatization involves targeting the hydroxyl group at the C-4 position. This can be achieved through various reactions, including oxidation and substitution, to introduce new functional groups and modify the compound's properties. For instance, oxidation can convert the hydroxyl group into a ketone, while substitution reactions can replace it with other moieties.

Another strategy for functionalization is through reactions involving the lactam ring. While stable under neutral conditions, the pyrrolidinone ring can undergo ring-opening reactions when treated with strong acids or bases. This reactivity can be exploited to create linear amino acid derivatives. Additionally, the carbonyl group within the lactam can be a target for reduction.

Furthermore, derivatization can be achieved by introducing substituents at other positions on the pyrrolidine ring. For example, the synthesis of 2,3-dioxo-5-(substituted)arylpyrroles has been reported, which can then be converted to a variety of hydrazone derivatives. nih.gov These multi-step synthetic pathways allow for the creation of a diverse library of compounds based on the this compound scaffold.

A summary of potential derivatization strategies is presented in the table below:

| Reaction Type | Target Site | Potential Products | Reagents/Conditions |

| Oxidation | C-4 Hydroxyl Group | 4-Keto-1-methylpyrrolidin-2-one | Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) |

| Substitution | C-4 Hydroxyl Group | Ether or ester derivatives | Alkyl halides, acyl chlorides |

| Ring Opening | Lactam Ring | 4-methyl aminobutyric acid derivatives | Strong acids or bases |

| Reduction | C-2 Carbonyl Group | 1-methylpyrrolidin-4-ol | Strong reducing agents (e.g., borohydride) |

| Condensation | C-3 Position | Hydrazone derivatives | Hydrazine salts |

These strategies highlight the versatility of this compound as a starting material for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry and drug discovery.

Mechanistic Studies of Key Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this exact compound are not extensively detailed in the provided search results, we can infer potential pathways based on the reactivity of similar pyrrolidinone structures and related functional groups.

One key reaction is the Hofmann–Löffler reaction , a cyclization process involving the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid. wikipedia.org This reaction generates a nitrogen radical that intramolecularly abstracts a hydrogen atom, leading to the formation of a cyclic amine, typically a pyrrolidine or piperidine. wikipedia.org While this reaction is generally applied to the synthesis of the pyrrolidine ring itself, understanding the stability and reactivity of the radical intermediates is relevant to predicting the outcomes of radical-mediated functionalization of a pre-existing pyrrolidine ring. The selectivity of hydrogen abstraction is a key factor, with a strong preference for secondary over primary hydrogens. wikipedia.org

Another relevant area of mechanistic study is the trifunctionalization of allenes , which can proceed via amidyl radical cyclization. nsf.govnih.gov In these reactions, a photochemically generated amidyl radical can cyclize to form a vinyl radical, which is then trapped. nsf.govnih.gov While not directly involving this compound, these studies provide insight into the behavior of radical intermediates that could be generated from pyrrolidinone derivatives under photochemical conditions.

The hydrolysis of the lactam ring in N-methyl-2-pyrrolidone (NMP), a closely related compound, provides a model for the ring-opening of this compound. Under neutral conditions, the lactam is resistant to hydrolysis. However, treatment with strong acids or bases facilitates a reversible ring-opening to yield 4-methyl aminobutyric acid. This reaction likely proceeds through a standard acid- or base-catalyzed amide hydrolysis mechanism.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating reaction mechanisms in organocatalysis. nih.gov Such studies on proline-catalyzed reactions, which share the pyrrolidine scaffold, have provided detailed insights into transition states and the origins of stereoselectivity. nih.gov Similar computational approaches could be applied to investigate the mechanisms of reactions involving this compound, providing a deeper understanding of its chemical behavior.

A summary of relevant mechanistic concepts is provided in the table below:

| Reaction Type | Key Mechanistic Feature | Relevant Model System | Influencing Factors |

| Radical Cyclization | Intramolecular hydrogen abstraction by a nitrogen radical. | Hofmann–Löffler reaction | Acid catalysis, photochemical/thermal initiation, position of abstractable hydrogens. wikipedia.org |

| Radical Addition | Amidyl radical cyclization onto an allene. | Allene Trifunctionalization | Photochemical conditions, presence of radical traps (e.g., TEMPO). nsf.govnih.gov |

| Lactam Hydrolysis | Acid or base-catalyzed ring-opening. | N-Methyl-2-pyrrolidone (NMP) | pH of the reaction medium. |

| Catalytic Reactions | Transition state stabilization and stereocontrol. | Proline-catalyzed aldol (B89426) reactions | Catalyst structure, solvent effects, explicit solvation. nih.gov |

Further dedicated mechanistic studies on this compound are needed to fully elucidate the intricate details of its reactivity and to guide the rational design of new synthetic methodologies.

Structural Elucidation and Spectroscopic Characterization of 4 Hydroxy 1 Methylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal tool for elucidating the molecular structure of organic compounds. researchgate.net For 4-Hydroxy-1-methylpyrrolidin-2-one, ¹H and ¹³C NMR, along with two-dimensional techniques, offer comprehensive insights into its atomic connectivity and spatial arrangement.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H4 | 4.40-4.37 | m | |

| H5a, H5b | 3.22-3.20 | m | |

| N-CH₃ | 3.22-3.20 | m |

Data sourced from a study on 4-hydroxypyrrolidine-2-one derivatives. uitm.edu.my

The multiplet at 4.40-4.37 ppm is assigned to the proton attached to the carbon bearing the hydroxyl group (H4). The protons on the carbon adjacent to the nitrogen (H5) and the methyl group attached to the nitrogen (N-CH₃) appear as a multiplet in the range of 3.22-3.20 ppm. The two protons on the carbon adjacent to the carbonyl group (H3) are diastereotopic and appear as separate multiplets. uzh.ch

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 180.0 |

| C4 (CH-OH) | 59.0 |

| C5 (CH₂) | 44.0 |

| N-CH₃ | 12.5 |

Data sourced from a study on 4-hydroxypyrrolidine-2-one derivatives. uitm.edu.my

The carbonyl carbon (C2) is significantly deshielded and appears at approximately 180.0 ppm. The carbon atom bonded to the hydroxyl group (C4) resonates around 59.0 ppm, while the carbon adjacent to the nitrogen (C5) is found at about 44.0 ppm. The methyl carbon (N-CH₃) gives a signal at approximately 12.5 ppm. uitm.edu.my

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, the H4 proton would show a correlation with the H3 and H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range couplings between protons and carbons (typically over two or three bonds). This is useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the N-CH₃ protons would show a correlation to the C5 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for determining the stereochemistry and conformational preferences of the molecule. rsc.org

Conformational Analysis and Equilibrium in Solution via NMR

The pyrrolidinone ring is not planar and can exist in various conformations. NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, can provide insights into the preferred conformation and any conformational equilibrium in solution. researchgate.netsci-hub.st The five-membered ring can adopt envelope or twist conformations. The substituents on the ring will influence the conformational preference to minimize steric interactions. For instance, the hydroxyl group at the C4 position can exist in either an axial or equatorial-like position relative to the average plane of the ring, and the ratio of these conformers can be determined by NMR. acs.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Vibrations (O-H, C=O, N-C)

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | ~3400 (broad) |

| C=O (amide) | Stretching | ~1685 |

Data is characteristic for similar structures. uitm.edu.myorientjchem.org

A broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. orientjchem.org The strong, sharp peak observed around 1685 cm⁻¹ is characteristic of the C=O stretching vibration of the five-membered lactam (amide) ring. uzh.ch The N-C bond stretching vibration typically appears in the fingerprint region, and a band around 1274 cm⁻¹ can be attributed to this group. orientjchem.org

Solid-State FTIR Analysis

Solid-state Fourier-transform infrared (FTIR) spectroscopy is a crucial tool for identifying the functional groups within the this compound molecule. The FTIR spectrum of a related compound, poly[aqua(μ4-(1R,2S,4R)-4-hydroxy-1-((7-hydroxy-3-(4-hydroxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)pyrrolidin-1-ium-2-carboxylate-κO:O′:O″:O‴)sodium(I)] monohydrate, reveals characteristic absorption bands. researchgate.net These include a broad band around 3460 cm⁻¹, indicative of O-H stretching vibrations from the hydroxyl group and water molecules. researchgate.net Other significant peaks are observed at 1627 cm⁻¹ (C=O stretching of the lactam), and various bands in the fingerprint region corresponding to C-N, C-O, and C-C bond vibrations, confirming the presence of the pyrrolidinone ring structure. researchgate.net In similar N-oxide compounds, characteristic signals for the N-O group are typically found in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3460 (broad) |

| C=O (Lactam) | Stretching | ~1627 |

| C-N | Stretching | Fingerprint Region |

| C-O | Stretching | Fingerprint Region |

| C-C | Stretching | Fingerprint Region |

| N-O | Stretching | 928 - 971 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

In mass spectrometry, this compound (C₅H₉NO₂) is expected to show a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 116.07061. uni.lu High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. The fragmentation of the pyrrolidinone ring can occur through various pathways. For instance, the fragmentation of related pyrrolidine (B122466) structures often involves cleavage at the C-C bonds adjacent to the nitrogen atom or the carbonyl group. manupatra.in The loss of the hydroxyl group as a water molecule ([M+H-H₂O]⁺) is a common fragmentation pathway for hydroxylated compounds, which would result in a fragment ion at m/z 98.060590. uni.lu Further fragmentation could involve the loss of CO or other small neutral molecules. In the analysis of related alkaloids, fragmentation of the pyrrolidine ring is a key indicator of the compound's structure. windows.netxiahepublishing.com

| Adduct/Fragment | m/z (Predicted) |

| [M+H]⁺ | 116.07061 |

| [M+Na]⁺ | 138.05255 |

| [M-H]⁻ | 114.05605 |

| [M+H-H₂O]⁺ | 98.060590 |

The isotopic abundance pattern observed in the mass spectrum of this compound is consistent with its elemental composition (C₅H₉NO₂). The most abundant ion corresponds to the monoisotopic mass, containing the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The presence of naturally occurring heavier isotopes, such as ¹³C and ¹⁵N, gives rise to small peaks at M+1, M+2, etc. The relative intensities of these peaks can be calculated and compared with the experimental data to further confirm the molecular formula. For example, the expected abundance of the M+1 peak due to the natural abundance of ¹³C (1.1%) in five carbon atoms would be approximately 5.5%.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

| Parameter | Value (for a related structure) | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 7.6850(1) | researchgate.net |

| b (Å) | 10.8030(1) | researchgate.net |

| c (Å) | 25.9262(2) | researchgate.net |

| V (ų) | 2152.42(4) | researchgate.net |

| Z | 4 | researchgate.net |

Multi-Technique Validation and Resolution of Contradictory Spectral Data

The structural elucidation of this compound is not merely a matter of running a single spectrum but requires a meticulous process of validating data across multiple techniques to resolve potential ambiguities and contradictions. The complexity of its structure, featuring a chiral center and various functional groups, necessitates a consolidated analytical approach.

Integration of Spectroscopic Data

The foundational techniques for characterizing this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Resolution Mass Spectrometry (HRMS) is employed to determine the compound's exact molecular formula. For instance, a derivative, (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one, was confirmed to have the molecular formula C₁₈H₁₇NO₃ based on its high-resolution electrospray ionization mass spectrometry (HRESIMS) data. mdpi.com

¹H and ¹³C NMR spectra provide the carbon-hydrogen framework. However, simple one-dimensional spectra can sometimes be insufficient to assign all signals unambiguously, especially in complex or substituted versions of the molecule. In such cases, two-dimensional (2D) NMR techniques are indispensable for validation. Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for connecting different fragments of the molecule by identifying long-range (2-3 bond) correlations between protons and carbons. For example, HMBC correlations were used to definitively link a benzylidene moiety to the C-4 position of the pyrrolidinone ring in a derivative structure. mdpi.com

Resolving Stereochemical Ambiguity

A significant challenge in the characterization of this compound is the determination of the absolute stereochemistry at the C4 chiral center. While NMR can sometimes provide clues about relative stereochemistry through coupling constants or Nuclear Overhauser Effect (NOE) experiments, it often cannot definitively establish the (R) or (S) configuration. To resolve this, X-ray crystallography is the gold standard. This technique provides an unambiguous three-dimensional structure of the molecule in its crystalline state, as has been demonstrated for related bicyclic hydroxamic acids to establish cis/trans configurations. researchgate.net The synthesis of a specific enantiomer, such as (R)-4-Hydroxy-1-methylpyrrolidin-2-one, often relies on using chiral starting materials, and its characterization would involve comparing its optical rotation and spectral data with known standards. chemicalbook.com

Addressing Contradictory or Impure Spectral Data

Contradictory spectral data can arise from several sources, including sample impurities, degradation, or even subtle changes in experimental conditions.

Impurities and Degradation: The parent compound, N-methyl-2-pyrrolidone (NMP), is known to be susceptible to oxidation and polymerization when heated in the presence of air. researchgate.net These degradation products, if present as impurities during the synthesis or analysis of this compound, would introduce extraneous signals in NMR and MS spectra, leading to confusion. researchgate.net Resolving such contradictions requires rigorous purification of the analyte, typically by column chromatography, and careful handling under inert atmospheres to prevent degradation. researchgate.netuitm.edu.my

Experimental Conditions: Seemingly minor variations in experimental parameters can lead to spectral shifts that may be misinterpreted as structural differences. Studies on NMR benchmarking have shown that factors like sample concentration and the acidity of the solvent (e.g., residual acid in CDCl₃) can significantly alter the chemical shifts of protons. mdpi.com Therefore, resolving discrepancies between an experimental spectrum and a reference spectrum requires careful standardization of these conditions.

By integrating data from multiple sources (HRMS, 1D/2D NMR) and, when necessary, employing definitive techniques like X-ray crystallography, a validated and unambiguous structural assignment for this compound can be achieved, resolving any initial spectral contradictions.

Interactive Data Tables

Below are representative data tables for the spectroscopic characterization of pyrrolidinone-based structures.

Table 1: Mass Spectrometry Data for this compound

This table shows predicted collision cross-section values for different adducts of the target molecule. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 116.07061 | 120.9 |

| [M+Na]⁺ | 138.05255 | 129.5 |

| [M-H]⁻ | 114.05605 | 122.1 |

| [M+NH₄]⁺ | 133.09715 | 143.6 |

| [M+K]⁺ | 154.02649 | 128.7 |

Table 2: Example ¹H and ¹³C NMR Data for a Substituted Pyrrolidinone Derivative

The following data is for (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one, illustrating the types of signals observed for this class of compounds. mdpi.com

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 168.9 | - |

| 3 | 125.7 | - |

| 4 | 44.9 | 4.48 (t, J = 8.4) |

| 5 | 54.9 | 3.51 (dd, J = 9.0, 8.4); 3.25 (t, J = 9.0) |

| 6 (N-CH₃) | 27.5 | 2.89 (s) |

| 7 | 133.4 | 7.55 (s) |

| 8 | 125.4 | - |

| 9 | 132.8 | 7.42 (d, J = 8.4) |

| 10 | 115.5 | 6.81 (d, J = 8.4) |

| 11 | 157.9 | - |

| 12 | 131.6 | - |

| 13 | 128.9 | 7.07 (d, J = 8.4) |

| 14 | 115.5 | 6.74 (d, J = 8.4) |

| 15 | 156.4 | - |

Computational and Theoretical Studies of 4 Hydroxy 1 Methylpyrrolidin 2 One

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 4-Hydroxy-1-methylpyrrolidin-2-one.

Geometry Optimization and Conformational Preferences

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations. nih.gov Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of the atoms in this compound. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), helps to locate the minimum energy structures on the potential energy surface. researchgate.netgigvvy.com

The conformational landscape of substituted pyrrolidines is influenced by the stereoelectronic effects of the substituents. nih.gov For this compound, the orientation of the hydroxyl group (axial or equatorial-like) and the puckering of the five-membered ring are key conformational variables. Potential energy surface scans, which systematically vary specific dihedral angles, can be employed to identify the most stable conformers. gigvvy.com Studies on similar substituted pyrrolidinones have shown that the interplay of steric and electronic factors dictates the preferred conformation. acs.org For instance, in related systems, different substituents have been shown to favor specific ring puckering, such as endo or exo envelope conformations. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pyrrolidinone Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.353 - 1.535 | - | - |

| C-C | 1.535 | 103.7 - 126.4 | - |

| C-O | - | - | - |

| C-N-C | - | 101.9 - 112.3 | - |

| N-C-C | - | 103.3 - 114.4 | - |

| H-C-H | - | 106.6 - 111.3 | - |

Note: Data derived from a study on a related pyrrolidinium (B1226570) compound, prifinium (B82657) bromide, and serves as an illustrative example of typical bond lengths and angles in such ring systems. The exact values for this compound would require specific calculations. gigvvy.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. longdom.org

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. longdom.orgmdpi.com Theoretical predictions of ¹H and ¹³C chemical shifts for this compound can aid in the assignment of experimental spectra. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.comresearchgate.net Comparing calculated and experimental shifts can confirm the molecule's structure and conformation. open.ac.ukarabjchem.org

Vibrational Frequencies: Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman bands. tau.ac.il These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the computational method. open.ac.uk The analysis helps in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching of the C=O (carbonyl) and O-H groups, and the various bending and deformation modes of the pyrrolidine ring. gigvvy.comopen.ac.uk

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Heterocyclic System

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1702 | - |

| C=N Stretch | 1622 | - |

| C-N Stretch | 1390 | - |

| Aromatic C-H Stretch | 3081 | - |

Note: This table is based on data for a benzoxazole-pyrrolidin-2-one derivative and illustrates the typical range for key functional group vibrations. arabjchem.org

Quantum Mechanical Analysis of Electronic Structure

Beyond geometry and spectra, quantum mechanical calculations offer a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the oxygen atoms, while the LUMO may be distributed around the electron-deficient carbonyl group. imperial.ac.ukmdpi.com

Table 3: Representative FMO Energies

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Natural Bond Orbital (NBO) Studies for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of Lewis structures, such as bonds and lone pairs. researchgate.netdavidpublisher.com This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. nih.gov

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | - |

| LP (N) | σ* (C-C) | - |

| π (C=O) | π* (C-C) | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net

The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the hydroxyl oxygen, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential. researchgate.net

Molecular Dynamics Simulations (Computational Exploration of Dynamic Behavior)

No dedicated molecular dynamics (MD) simulation studies for this compound have been identified in the reviewed literature. MD simulations are powerful computational tools used to understand the conformational dynamics, solvent interactions, and thermodynamic properties of molecules over time. Such studies would typically provide data on:

Conformational Landscape: Identifying the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Solvation Effects: How the molecule interacts with surrounding solvent molecules, which can influence its reactivity and properties.

Vibrational Analysis: Predicting the vibrational frequencies of the molecule, which can be correlated with experimental spectroscopic data.

The absence of this specific research prevents a detailed discussion of the dynamic properties of this compound.

Mechanistic Insights from Computational Chemistry

Similarly, there is a lack of published research that provides detailed mechanistic insights into the reactions and transformations of this compound using computational chemistry methods like Density Functional Theory (DFT). Such studies are crucial for:

Reaction Pathway Elucidation: Mapping the step-by-step process of chemical reactions, including the identification of transition states and intermediates.

Reactivity Prediction: Understanding the electronic structure to predict how and where the molecule is likely to react.

Spectroscopic Correlation: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results.

While computational studies have been performed on various derivatives of pyrrolidinone, the specific data for this compound is not available. Without these foundational computational investigations, a scientifically accurate and detailed discussion on its mechanistic behavior remains speculative.

Further research, specifically focused on the computational and theoretical analysis of this compound, is required to fill this knowledge gap.

Biosynthetic and Biotransformation Pathways Involving Pyrrolidinone Scaffolds

Identification of Natural Precursors Leading to Pyrrolidinone Structures

The biosynthesis of pyrrolidinone structures often originates from common and readily available natural precursors. Amino acids, in particular, serve as primary building blocks for the formation of the pyrrolidinone ring.

Proline and Hydroxyproline: Proline and its hydroxylated derivative, 4-hydroxyproline, are frequently identified as direct precursors in the synthesis of many pyrrolidinone-containing drugs and natural products. mdpi.comresearchgate.net The inherent cyclic structure of these amino acids provides a ready-made five-membered ring that can be enzymatically or chemically modified to yield the target pyrrolidinone. For instance, the synthesis of various drugs often commences with proline or 4-hydroxyproline. mdpi.comresearchgate.net

Glutamic Acid: Glutamic acid is another key precursor that can be converted into pyrrolidinone structures through various synthetic routes. bohrium.com For example, it is a starting material for the synthesis of 2-acetyl-1-pyrroline, a related pyrroline (B1223166) compound. bohrium.com

Levulinic Acid: Derived from biomass, levulinic acid is a versatile platform molecule for the synthesis of 5-methylpyrrolidin-2-one (B85660) derivatives. mdpi.com Its bifunctional nature as a γ-keto-carboxylic acid allows for various transformations, including reductive amination, to form the pyrrolidinone ring. mdpi.com

Itaconic Acid and Aliphatic Diamines: In the realm of bio-based polymers, itaconic acid and aliphatic diamines have been utilized to synthesize asymmetric pyrrolidone dicarboxylic acids, showcasing a synthetic pathway from different renewable precursors. maastrichtuniversity.nl

Ornithine: While not as direct as proline, the amino acid ornithine is a known precursor in the biosynthesis of the pyrrolidine (B122466) ring of alkaloids like nicotine (B1678760), which contains a N-methylpyrrolidine moiety. wikipedia.org

The following table summarizes some of the key natural precursors and the resulting pyrrolidinone-related structures.

| Natural Precursor | Resulting Pyrrolidinone/Related Structure | Reference |

| Proline | Pyrrolidinone-containing drugs | mdpi.comresearchgate.net |

| 4-Hydroxyproline | Pyrrolidinone-containing drugs | mdpi.comresearchgate.net |

| Glutamic Acid | 2-Acetyl-1-pyrroline | bohrium.com |

| Levulinic Acid | 5-Methylpyrrolidin-2-one | mdpi.com |

| Itaconic Acid | Pyrrolidone dicarboxylic acids | maastrichtuniversity.nl |

Enzymatic Transformations and Biocatalytic Synthesis of Pyrrolidinone Derivatives

The use of enzymes in the synthesis of pyrrolidinone derivatives offers significant advantages in terms of selectivity and sustainability. Biocatalysis has emerged as a powerful tool for producing chiral pyrrolidines and related compounds. rsc.org

Transaminases (TAs): Transaminases are employed in the synthesis of pyrrolidine derivatives from diketones. researchgate.net These enzymes can catalyze the asymmetric amination of a ketone substrate, which can then undergo spontaneous or enzyme-catalyzed cyclization to form the pyrrolidinone ring.

Imine Reductases (IREDs) and Reductive Aminases: IREDs are crucial for the asymmetric reduction of cyclic imines to produce chiral pyrrolidines. acs.org For example, an engineered IRED was used to catalyze the reductive amination of a pyrrolidinone substrate to produce a histamine (B1213489) H4 receptor antagonist. acs.org This highlights the potential of directed evolution to tailor enzymes for specific industrial applications.

Cytochrome P450 Monooxygenases: These enzymes are involved in the formation of pyrrolidine rings in the biosynthesis of complex natural products like gliotoxin. researchgate.net They can catalyze oxidative cyclization reactions to form the heterocyclic ring.

Flavin-Dependent Oxygenases and Dehydrogenases: In the biosynthesis of N-hydroxypyrrole-containing natural products, flavin-dependent enzymes play a key role. biorxiv.org For instance, a flavin-dependent oxygenase can catalyze the N-oxygenation of proline, followed by a dehydrogenase that forms the pyrrole (B145914) ring. biorxiv.org

Carbonyl Reductases: Engineered carbonyl reductases have been used for the enantioselective reduction of β-amino ketones, which are precursors to chiral pyrrolidines. illinois.edu

Lipases and Esterases: While not directly forming the pyrrolidinone ring, lipases and esterases are widely used for the kinetic resolution of racemic pyrrolidine precursors, enabling the synthesis of enantiomerically pure compounds. rsc.org

The table below provides examples of enzymes and their roles in the synthesis of pyrrolidinone derivatives.

| Enzyme Class | Role in Pyrrolidinone Synthesis | Example Application | Reference |

| Transaminases (TAs) | Asymmetric amination of diketones leading to pyrrolidines. | Synthesis of 2,5-disubstituted pyrrolidine derivatives. | researchgate.net |

| Imine Reductases (IREDs) | Asymmetric reduction of cyclic imines to chiral pyrrolidines. | Synthesis of a precursor to the kinase inhibitor larotrectinib. | acs.org |

| Cytochrome P450s | Oxidative ring-closure to form pyrrolidine rings. | Biosynthesis of gliotoxin. | researchgate.net |

| Flavin-Dependent Enzymes | N-oxygenation and dehydrogenation of proline derivatives. | Biosynthesis of N-hydroxypyrrole. | biorxiv.org |

| Carbonyl Reductases | Enantioselective reduction of β-amino ketones. | Synthesis of chiral pharmaceutical intermediates. | illinois.edu |

| Lipases/Esterases | Kinetic resolution of chiral pyrrolidine precursors. | Asymmetric synthesis of Nuphar alkaloids. | rsc.org |

Role of 4-Hydroxylation in Biologically Relevant Pyrrolidinone Pathways

The introduction of a hydroxyl group at the 4-position of the pyrrolidinone ring is a critical modification that can significantly impact the biological activity and metabolic fate of the molecule.

Metabolic Stability: Hydroxylation is a common metabolic pathway for many heterocyclic compounds. acs.org In some cases, this can lead to the formation of more polar, easily excretable metabolites. However, the position of hydroxylation can also influence metabolic stability. For instance, blocking a potential site of metabolism with a group that is less prone to oxidation can improve a drug's half-life. acs.org

Precursor for Further Functionalization: The 4-hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially improved properties. For example, the synthesis of (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, an NMDA receptor antagonist, can start from precursors where the hydroxyl group is introduced and manipulated throughout the synthetic sequence. researchgate.net

Influence on Conformation: The presence and stereochemistry of the 4-hydroxyl group can influence the conformation of the pyrrolidinone ring, which in turn can affect its interaction with biological targets. researchgate.net

Derivation from Biologically Active Molecules or Natural Products

4-Hydroxy-1-methylpyrrolidin-2-one and related structures can be derived from or are themselves found in various biologically active molecules and natural products.

Alkaloids: The pyrrolidine ring is a core component of numerous alkaloids, such as nicotine and hygrine. mdpi.comwikipedia.org While this compound itself is not a direct alkaloid, its structural motif is related to these natural products.

Fungal and Bacterial Metabolites: A compound identified as (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one has been isolated and shown to possess larvicidal activity against Anopheles sinensis mosquitoes. frontiersin.org Another related compound, 3-hydroxy-1-methylpyrrolidin-2-one, has been found in Cistanche tubulosa. np-mrd.org

Metabolism of Xenobiotics: The pyrrolidinone lactam can be a metabolic product of other compounds. For example, the metabolism of methylenedioxypyrovalerone (MDPV) involves the oxidation of the pyrrolidine ring to the corresponding lactam. wikipedia.org This illustrates a biotransformation pathway where a pyrrolidinone is formed from a more complex parent molecule.

Synthesis from Bioactive Precursors: The synthesis of pyrrolidinone-containing drugs often starts from other biologically active molecules. For example, the synthesis of various pharmaceuticals begins with the amino acid proline or its derivatives. mdpi.comresearchgate.net

Applications in Advanced Chemical Synthesis and Academic Research

Chiral Building Block in the Synthesis of Complex Organic Molecules

In the field of asymmetric synthesis, the use of chiral building blocks is fundamental for constructing enantiomerically pure complex molecules, which is particularly crucial in drug development. cymitquimica.com 4-Hydroxy-1-methylpyrrolidin-2-one and its isomers are classified as chiral building blocks, valued for their stereochemically defined structures. bldpharm.comambeed.com The pyrrolidine (B122466) ring is a common feature in a wide array of synthetic targets, and having a pre-functionalized, chiral version of this ring system provides a significant strategic advantage in synthesis. sigmaaldrich.com

The development of synthetic methods to produce such chiral building blocks is an active area of research. For instance, asymmetric synthesis strategies starting from abundant biomass-derived molecules like levulinic acid are being explored to create chiral 5-methylpyrrolidin-2-one (B85660) derivatives. mdpi.com These processes highlight the demand for such chiral synthons in creating value-added compounds for the pharmaceutical and chemical industries. mdpi.com

Table 1: Examples of Hydroxy-Methyl-Pyrrolidinone Derivatives as Chiral Building Blocks

| Compound Name | CAS Number | Classification/Use |

|---|---|---|

| (R)-4-Hydroxy-1-methylpyrrolidin-2-one | 252642-41-4 | Heterocyclic Building Block, Ketone. bldpharm.comchemicalbook.com |

| (4S,5S)-4-Hydroxy-5-methylpyrrolidin-2-one | 151004-19-2 | Chiral Building Block for Asymmetric Synthesis. ambeed.com |

Intermediate in the Preparation of Advanced Organic Scaffolds

The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds used by medicinal chemists to develop novel therapeutic agents. nih.gov These scaffolds provide a three-dimensional framework that can be decorated with various functional groups to optimize interactions with biological targets. researchgate.net this compound functions as a key intermediate in the elaboration of these more advanced molecular architectures.